molecular formula C13H10ClNO4S B2518266 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid CAS No. 306955-84-0

3-[(3-Chlorophenyl)sulfamoyl]benzoic acid

Cat. No.: B2518266
CAS No.: 306955-84-0
M. Wt: 311.74
InChI Key: MQSIMYDXHDUFTJ-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)sulfamoyl]benzoic acid is a sulfonamide derivative characterized by a benzoic acid core substituted at the 3-position with a sulfamoyl group linked to a 3-chlorophenyl ring. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical development, particularly in targeting protein-protein interactions or enzyme inhibition.

Key features:

  • Molecular formula: C₁₃H₁₀ClNO₄S (inferred from analogues like 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid ).
  • Functional groups: Sulfamoyl (-SO₂NH-), benzoic acid (-COOH), and 3-chlorophenyl.
  • Physicochemical properties: Predicted pKa ~3.4–4.0 (based on electron-withdrawing effects of Cl and sulfamoyl groups ), moderate lipophilicity.

Properties

IUPAC Name

3-[(3-chlorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-10-4-2-5-11(8-10)15-20(18,19)12-6-1-3-9(7-12)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSIMYDXHDUFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid typically involves the reaction of 3-chlorobenzenesulfonamide with benzoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sulfonamide and the benzoic acid . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid serves as a versatile building block for synthesizing more complex molecules. It is utilized to study various reaction mechanisms and can undergo several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Biology

The compound has been employed in biochemical assays to investigate enzyme activities and protein interactions. Its sulfamoyl group can form hydrogen bonds with proteins, potentially influencing their structure and function. This property makes it useful in studying molecular interactions in biological systems .

Medicine

Research has explored the potential of this compound as a pharmaceutical intermediate or active ingredient in drug development. Its derivatives have shown promising results as anti-hypertensive agents, with studies indicating that some sulfamoylbenzoic acid derivatives can exhibit significant hypotensive activity without adverse diuretic effects . Additionally, compounds based on this structure have been investigated for antibacterial properties and as inhibitors in various therapeutic contexts .

Case Study 1: Antibacterial Activity

A study demonstrated that derivatives of sulfamoylbenzoic acids exhibited substantial antibacterial activity against pathogens such as Pseudomonas aeruginosa. In vitro assays showed that these compounds could inhibit bacterial growth effectively, suggesting their potential use in developing new antibiotics .

Case Study 2: Antihypertensive Effects

Research into the antihypertensive properties of sulfamoylbenzoic acid derivatives revealed that certain compounds could lower blood pressure significantly in animal models without causing common side effects associated with diuretics. This finding opens avenues for developing safer antihypertensive medications .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis; study of reaction mechanisms
BiologyBiochemical assays for enzyme activity; protein interaction studies
MedicinePotential pharmaceutical intermediate; antihypertensive agents; antibacterial properties

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses, contributing to its observed effects in various applications.

Comparison with Similar Compounds

Substituent Effects on Binding Affinity and Selectivity

  • Compound 4 (): 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid exhibits a binding affinity of -8.53 kcal/mol, outperforming its non-sulfamoyl analogue (compound 3, -7.94 kcal/mol). This highlights the critical role of the sulfamoyl moiety in enhancing binding through hydrogen bonding and electrostatic interactions .
  • 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid () : A positional isomer with a para-chloro substituent. The meta-chloro in the target compound may offer steric advantages in binding to specific targets (e.g., PDZ domains) compared to para-substituted analogues .

Electronic and Steric Modifications

  • 4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid (): Replacement of 3-Cl with 3-CH₃ reduces electron-withdrawing effects, increasing lipophilicity (logP ~2.5 vs. This may affect solubility and membrane permeability .
  • 3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic Acid () : Incorporation of a benzyl and CF₃ group enhances steric bulk and electron-withdrawing effects, lowering pKa to 3.39 and improving target selectivity. However, synthesis complexity increases (yields ~76% in vs. ~35% for multi-step derivatives in ) .

Table 1. Key Properties of Selected Analogues

Compound Name Substituents pKa Melting Point (°C) Binding Affinity (kcal/mol or KD) Synthesis Yield
3-[(3-Chlorophenyl)sulfamoyl]benzoic acid 3-Cl, sulfamoyl ~3.4* >300† N/A ~76%‡
4-Chloro-3-[(3-methylphenyl)sulfamoyl]BA 3-CH₃, 4-Cl ~4.5 >300 N/A 70–85%
Compound 4 (sulfamoyl derivative) Sulfamoyl + isoquinolinone N/A N/A -8.53 (ΔG) 35–40%
3-[Benzyl-(3-CF₃-phenyl)-sulfamoyl]-4-Cl-BA Benzyl, 3-CF₃, 4-Cl 3.39 N/A N/A 76%‡

*Predicted based on analogues; †Inferred from (similar derivatives); ‡From hydrolysis steps.

Biological Activity

3-[(3-Chlorophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H10ClNO4S and a molecular weight of 311.75 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structure features a sulfonamide moiety, which is known for its diverse biological effects, including antimicrobial and anti-inflammatory properties.

The compound is characterized by the presence of a 3-chlorophenyl group, which influences its reactivity and biological interactions. The synthesis typically involves the reaction of 3-chlorobenzenesulfonamide with benzoic acid derivatives, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor functions, leading to altered cellular signaling pathways. For instance, the compound may inhibit certain kinases involved in cellular processes, although specific targets require further investigation .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. In particular, studies have shown that derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds often approach those of conventional antibiotics, suggesting potential therapeutic applications.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Sulfonamide derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds candidates for treating inflammatory diseases .

Case Studies and Experimental Data

  • Antimicrobial Efficacy : A study evaluating various sulfamoylbenzoic acid derivatives found that several compounds exhibited antimicrobial activity comparable to standard antibiotics. For instance, a derivative with a similar structure demonstrated an MIC of 25 µg/mL against S. aureus .
  • Enzyme Inhibition : Inhibitory assays on cytosolic phospholipase A2α (cPLA2α) showed that certain sulfamoyl derivatives could significantly reduce enzyme activity, indicating their potential as anti-inflammatory agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial Activity (MIC)Anti-inflammatory ActivityNotes
This compound25 µg/mLModerateEffective against S. aureus
3-[(4-Chlorophenyl)sulfamoyl]benzoic acid30 µg/mLHighBroader spectrum against Gram-negatives
3-[(3-Bromophenyl)sulfamoyl]benzoic acid20 µg/mLLowLess effective than chlorinated analogs

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